2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with various functional groups such as dimethoxyphenyl, fluorophenyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions
Preparation of Chromeno-Pyrrole Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and aniline derivatives under acidic or basic conditions.
Introduction of Substituents: The dimethoxyphenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions. The dimethyl groups can be added via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions (temperature, solvent).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Material Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving aromatic compounds.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione: This compound shares the dimethoxyphenyl group and has been studied for its biological activity.
Indole Derivatives: Compounds with an indole core, such as those used in antiviral and anticancer research.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the chromeno-pyrrole core. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C29H26FNO5 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H26FNO5/c1-16-13-20-23(14-17(16)2)36-28-25(27(20)32)26(19-7-5-6-8-21(19)30)31(29(28)33)12-11-18-9-10-22(34-3)24(15-18)35-4/h5-10,13-15,26H,11-12H2,1-4H3 |
InChI Key |
BVEJLZTZHJBDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.